Lesquerolic acid

Übersicht

Beschreibung

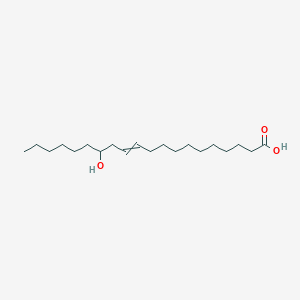

. This compound is characterized by its unique structure, which includes a hydroxyl group at the 14th carbon and a double bond at the 11th carbon in the carbon chain. It is similar to ricinoleic acid but has two additional carbons at the carboxyl end of the chain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lesquerolic acid can be achieved through various chemical reactions. One common method involves the hydroxylation of unsaturated fatty acids. This process typically requires catalysts and specific reaction conditions to ensure the hydroxyl group is added at the correct position on the carbon chain .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the seeds of Paysonia and Physaria species. The seeds are processed to extract the oil, which is then refined to isolate the hydroxy fatty acid .

Analyse Chemischer Reaktionen

Types of Reactions: Lesquerolic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.

Reduction: The double bond in the carbon chain can be reduced to form saturated fatty acids.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Saturated fatty acids.

Substitution: Various substituted fatty acids depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Cosmetics and Personal Care Products

Lesquerolic acid is utilized in cosmetics due to its moisturizing properties and ability to enhance skin feel. Its chemical structure allows it to serve as an emollient and emulsifier in formulations, contributing to the stability and texture of creams and lotions.

Table 1: Cosmetic Applications of this compound

| Application Type | Functionality | Example Products |

|---|---|---|

| Emollient | Provides moisture and smooth texture | Moisturizers, creams |

| Emulsifier | Stabilizes oil-water mixtures | Lotions, serums |

| Thickening Agent | Enhances viscosity | Gels, ointments |

Lubricants

This compound is being explored as a bio-based lubricant due to its favorable viscosity characteristics and biodegradability. Its use can reduce reliance on petroleum-based products, aligning with sustainable practices.

Case Study: Biodegradable Lubricants

A study highlighted the formulation of biodegradable lubricants using this compound estolides, demonstrating superior performance compared to conventional lubricants in terms of lubrication properties and environmental impact .

Plastics and Coatings

The incorporation of this compound into plastic formulations enhances flexibility and durability. It can also improve the thermal stability of polymer matrices.

Table 2: Use of this compound in Plastics

| Polymer Type | Enhancement Provided | Application |

|---|---|---|

| Polyethylene | Increased flexibility | Film production |

| Polyvinyl Chloride | Improved thermal stability | Coatings |

Biofuels

This compound's potential as a feedstock for biodiesel production is notable due to its favorable fatty acid profile. Research indicates that biodiesel derived from this compound exhibits good oxidative stability and cold flow properties.

Case Study: Biodiesel Production

Research conducted on transesterification processes using this compound showed promising yields and quality comparable to conventional biodiesel sources . The study emphasized the importance of optimizing reaction conditions for maximum efficiency.

Metabolic Pathways

Understanding the biosynthetic pathways of this compound is crucial for enhancing its production in Physaria fendleri. Recent studies have focused on the genetic engineering of this plant to increase yields through metabolic pathway manipulation.

Table 3: Key Findings on Biosynthesis

| Research Focus | Findings | Implications |

|---|---|---|

| Gene Identification | Characterization of LfKCS3 gene | Enhanced fatty acid synthesis |

| Inhibitor Studies | Impact of thiocarbamates on production | Insights into elongation processes |

Targeted Metabolomics

Targeted metabolomics has been employed to analyze the accumulation patterns of this compound during seed development stages. This approach aids in identifying optimal growth conditions for maximizing yield.

Case Study: Seed Development Analysis

A targeted metabolomics study revealed that this compound levels peaked during specific developmental stages, providing insights into timing for harvesting Physaria fendleri seeds for optimal oil extraction .

Wirkmechanismus

Lesquerolic acid is similar to other hydroxy fatty acids, such as ricinoleic acid. it is unique due to its additional carbon atoms at the carboxyl end and its specific hydroxylation and unsaturation pattern. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific industrial applications .

Vergleich Mit ähnlichen Verbindungen

- Ricinoleic acid

- 12-Hydroxyoctadec-9-enoic acid

- 13-Hydroxyoctadec-9-enoic acid

Eigenschaften

IUPAC Name |

14-hydroxyicos-11-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONXYOAWMIVMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.